molecular formula C7H3Cl3O B057046 2,3-Dichlorobenzoyl chloride CAS No. 2905-60-4

2,3-Dichlorobenzoyl chloride

Cat. No.: B057046
CAS No.: 2905-60-4
M. Wt: 209.5 g/mol
InChI Key: YBONBWJSFMTXLE-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C7H3Cl3O. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is characterized by the presence of two chlorine atoms and a benzoyl chloride functional group, making it a versatile reagent in various chemical reactions .

Scientific Research Applications

2,3-Dichlorobenzoyl chloride has a wide range of applications in scientific research, including:

Safety and Hazards

2,3-Dichlorobenzoyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl chloride can be synthesized by reacting 2,3-dichlorobenzoic acid with thionyl chloride (SOCl2) in an inert atmosphere. The reaction typically proceeds as follows:

C7H4Cl2COOH+SOCl2C7H3Cl3O+SO2+HCl\text{C}_7\text{H}_4\text{Cl}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_3\text{Cl}_3\text{O} + \text{SO}_2 + \text{HCl} C7​H4​Cl2​COOH+SOCl2​→C7​H3​Cl3​O+SO2​+HCl

This reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,3-Dichlorobenzoic Acid: Formed from hydrolysis.

Comparison with Similar Compounds

    3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms at different positions on the benzene ring.

    2,4-Dichlorobenzoyl Chloride: Another isomer with chlorine atoms at the 2 and 4 positions.

    2,6-Dichlorobenzoyl Chloride: Chlorine atoms at the 2 and 6 positions

Uniqueness: 2,3-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it forms. This positional isomerism can lead to differences in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2,3-dichlorobenzoyl chloride
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InChI

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
Source PubChem
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InChI Key

YBONBWJSFMTXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H3Cl3O
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DSSTOX Substance ID

DTXSID9062697
Record name Benzoyl chloride, 2,3-dichloro-
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Molecular Weight

209.5 g/mol
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Physical Description

White or light brown solid; mp = 30-32 deg C; [MSDSonline]
Record name 2,3-Dichlorobenzoyl chloride
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CAS No.

2905-60-4, 25134-08-1
Record name 2,3-Dichlorobenzoyl chloride
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Record name 2,3-Dichlorobenzoyl chloride
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Record name Benzoyl chloride, dichloro-
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Record name Dichlorobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2,3-dichlorobenzoic acid (39.4 g 0.2M) and thionyl chloride (100 mls) was heated to reflux for 21/2 hours. The cooled solution was evaporated down in vacuo and distilled under nitrogen. Yield 35.5 g (85%), b.p. 146°-148° C. at 31 mm of mercury pressure.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Intermediate 14 was prepared in a similar manner as Intermediate 12 substituting 2,3-dichlorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Dichlorobenzoyl chloride in pharmaceutical synthesis?

A1: this compound is a crucial building block in the synthesis of Lamotrigine [, ], an anticonvulsant medication used to treat epilepsy and bipolar disorder. The papers highlight its role as a key intermediate in the multi-step synthesis process.

Q2: What challenges are associated with the synthesis of 2,3-Dichlorobenzoyl cyanide, a key intermediate derived from this compound, in the production of Lamotrigine?

A2: One of the main challenges in synthesizing 2,3-Dichlorobenzoyl cyanide from this compound is optimizing the cyanation reaction. The research [] explores various catalytic systems and conditions to improve this step, highlighting the influence of factors like catalyst choice, cyanide source, and solvent on reaction rate and product purity. For example, while Copper(I) cyanide (CuCN) is identified as an effective cyanide source, its limited solubility can hinder the reaction rate.

Q3: Are there any alternative methods to assess the purity of Lamotrigine synthesized using this compound as a starting material?

A4: Yes, the research [] describes a method for testing the purity of Lamotrigine by identifying the presence of specific impurities, including 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one and N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-yl]-2,3-dichlorobenzamide. This method employs thin-layer chromatography and comparison with standard solutions of the identified impurities to assess the quality and purity of the synthesized Lamotrigine.

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